ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-5,7-DIPHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolopyrimidine core, a nitrobenzylidene moiety, and a piperazine ring, contributes to its distinct chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-5,7-DIPHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with a suitable aldehyde under acidic conditions.
Introduction of the Nitrobenzylidene Moiety: The next step involves the introduction of the nitrobenzylidene group. This can be accomplished by reacting the thiazolopyrimidine intermediate with 5-nitro-2-(4-methyl-1-piperazinyl)benzaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Development: The compound can serve as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Chemical Biology: It can be used in chemical biology research to investigate the mechanisms of action of bioactive molecules and to identify new therapeutic targets.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-5,7-DIPHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets in cells. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that can interact with cellular proteins and nucleic acids, leading to the inhibition of key cellular processes. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and exhibit similar biological activities, but differ in the substituents attached to the core.
Nitrobenzylidene Derivatives: These compounds contain the nitrobenzylidene moiety and have similar reactivity and biological properties.
Piperazine Derivatives: These compounds contain the piperazine ring and are known for their diverse pharmacological activities.
The uniqueness of ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-5,7-DIPHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these three structural features, which contribute to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C33H31N5O5S |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
ethyl (2E)-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H31N5O5S/c1-3-43-32(40)28-29(22-10-6-4-7-11-22)34-33-37(30(28)23-12-8-5-9-13-23)31(39)27(44-33)21-24-20-25(38(41)42)14-15-26(24)36-18-16-35(2)17-19-36/h4-15,20-21,30H,3,16-19H2,1-2H3/b27-21+ |
InChI Key |
WHUHDDNONXURHW-SZXQPVLSSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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